molecular formula C22H25ClN2O8 B12092261 4-(Dimethylamino)-1,6,10,12,12a-pentahydroxy-6-methyl-3,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide hydrochloride

4-(Dimethylamino)-1,6,10,12,12a-pentahydroxy-6-methyl-3,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide hydrochloride

Cat. No.: B12092261
M. Wt: 480.9 g/mol
InChI Key: YCIHPQHVWDULOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetracycline Hydrochloride can be synthesized through a series of chemical reactions starting from Streptomyces bacteria. The process involves fermentation followed by chemical modifications to produce the final compound . One method involves mixing tetracycline with butanol, adjusting the pH to 1.7-1.9, heating the mixture to 50-52°C, and then cooling to crystallize the product .

Industrial Production Methods: Industrial production of Tetracycline Hydrochloride typically involves large-scale fermentation processes using Streptomyces bacteria. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The final product is obtained through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions: Tetracycline Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Tetracycline Hydrochloride, which may have different pharmacological properties .

Mechanism of Action

Tetracycline Hydrochloride exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibition blocks protein synthesis, thereby inhibiting bacterial growth . It also binds to the 50S ribosomal subunit to some extent, which may alter the cytoplasmic membrane and cause leakage of intracellular components .

Comparison with Similar Compounds

  • Oxytetracycline
  • Doxycycline
  • Chlortetracycline
  • Minocycline

Comparison: Tetracycline Hydrochloride is unique due to its broad-spectrum activity and relatively low cost. Compared to other tetracyclines, it has a shorter half-life and may require more frequent dosing . it remains a valuable antibiotic due to its effectiveness against a wide range of bacterial infections .

Properties

Molecular Formula

C22H25ClN2O8

Molecular Weight

480.9 g/mol

IUPAC Name

4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H

InChI Key

YCIHPQHVWDULOY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl

Origin of Product

United States

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